![molecular formula C6H10Br2N2 B3021612 1-(2-bromoethyl)-2-methyl-1H-imidazole CAS No. 82566-60-7](/img/structure/B3021612.png)
1-(2-bromoethyl)-2-methyl-1H-imidazole
Overview
Description
Compounds like “1-(2-bromoethyl)-2-methyl-1H-imidazole” belong to a class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure containing two nitrogen atoms . They are used in a wide range of applications, including as building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of a compound like “1-(2-bromoethyl)-2-methyl-1H-imidazole” can be determined using various spectroscopic techniques, including 1H NMR, 13C NMR, and IR spectra .Chemical Reactions Analysis
Imidazoles can undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic substitution reactions . The specific reactions that “1-(2-bromoethyl)-2-methyl-1H-imidazole” can undergo would depend on its structure and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “1-(2-bromoethyl)-2-methyl-1H-imidazole” can be determined using various techniques. These properties may include its molecular weight, density, boiling point, and refractive index .Mechanism of Action
Target of Action
Similar compounds are known to interact with aromatic rings, particularly benzene . The compound may undergo electrophilic aromatic substitution, forming a sigma-bond with the benzene ring and generating a positively charged intermediate .
Mode of Action
The mode of action of 1-(2-bromoethyl)-2-methyl-1H-imidazole involves a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism is common in electrophilic substitution reactions .
Biochemical Pathways
It’s known that benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Result of Action
The compound’s interaction with its targets could potentially lead to changes in the structure of the benzene ring, resulting in a substituted benzene ring .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-bromoethyl)-2-methylimidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-6-8-3-5-9(6)4-2-7/h3,5H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTYLSWVLWWBMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromoethyl)-2-methyl-1H-imidazole | |
CAS RN |
581103-38-0 | |
Record name | 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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